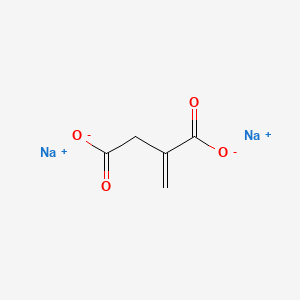
Sodium itaconate
Übersicht
Beschreibung
Sodium itaconate is a small molecule metabolite that has garnered significant attention in recent years due to its intriguing roles in immunity and inflammation . It is derived from cis-aconitate through the action of the enzyme cis-aconitate decarboxylase (ACOD1) , which is encoded by the gene Irg1 . This metabolite has emerged as a key player in regulating immune responses and metabolic reprogramming in macrophages.
Synthesis Analysis
Sodium itaconate can be synthesized through the decarboxylation of cis-aconitate. The enzyme ACOD1 catalyzes this conversion, resulting in the formation of itaconate. Its production is particularly pronounced in LPS-activated macrophages .
Molecular Structure Analysis
The molecular structure of sodium itaconate consists of a five-carbon dicarboxylic acid with a double bond between two adjacent carbon atoms. Its chemical formula is C₅H₅NaO₄ . The presence of the carboxyl groups makes it an acidic compound .
Chemical Reactions Analysis
- Inhibition of the NLRP3 Inflammasome : Sodium itaconate has been shown to inhibit the NLRP3 inflammasome, a critical component of inflammatory responses .
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
Sodium itaconate has shown promising antimicrobial properties. In a study on marine Vibrio bacteria, sodium itaconate demonstrated inhibitory effects on bacterial growth. When exposed to itaconate, Vibrio sp. showed complete growth inhibition at higher concentrations. This suggests that sodium itaconate disrupts central carbon metabolism in bacteria, highlighting its potential as an antimicrobial agent (Nguyen et al., 2019).
Immunomodulatory Effects
Itaconate, derived from sodium itaconate, has significant immunomodulatory potential. It's notably upregulated under inflammatory conditions in macrophages and can promote an anti-inflammatory phenotype. This is achieved by reducing oxidative stress and blocking transcriptional responses to lipopolysaccharide (LPS) in murine macrophages. The immunomodulatory properties of itaconate extend to potential roles during viral infections, like Zika virus, in murine neurons. This positions sodium itaconate as a vital determinant of innate immune responses and a potential therapeutic agent for inflammatory diseases (Hooftman & O’Neill, 2019).
Influence on Inflammation and Oxidative Stress
Itaconate plays a crucial role in regulating inflammation and oxidative stress. As a metabolite, itaconate affects various biological functions, including immune regulation and antioxidative effects. It's known for its antibacterial and protumor effects, which are facilitated through several mechanisms like activation of nuclear factor E2-related factor 2, inhibition of aerobic glycolysis, and blockade of IκBζ translation. These discoveries highlight the transformation of pro- into anti-inflammatory status in macrophages, emphasizing the potential therapeutic implications of itaconate derived from sodium itaconate (Li et al., 2020).
Wirkmechanismus
Sodium itaconate’s mechanism of action involves modulating metabolic pathways and influencing key cellular processes. By disrupting the Krebs cycle and accumulating itaconate, macrophages regulate their effector functions. Additionally, itaconate activates anti-inflammatory pathways and dampens pro-inflammatory responses .
Eigenschaften
IUPAC Name |
disodium;2-methylidenebutanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O4.2Na/c1-3(5(8)9)2-4(6)7;;/h1-2H2,(H,6,7)(H,8,9);;/q;2*+1/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZSMHVWMGGQGU-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Na2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
97-65-4 (Parent) | |
| Record name | Butanedioic acid, 2-methylene-, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005363699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5063817 | |
| Record name | Disodium methylenesuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium itaconate | |
CAS RN |
5363-69-9 | |
| Record name | Butanedioic acid, 2-methylene-, sodium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005363699 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, 2-methylene-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium methylenesuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium methylenesuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(2-Chloroethyl)thio]-4-fluorobenzene](/img/structure/B3053337.png)







![Pyridine, 2,2'-[1,4-phenylenebis(oxy)]bis[5-nitro-](/img/structure/B3053353.png)


![4-Hydrazinyl-1-methyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B3053357.png)
